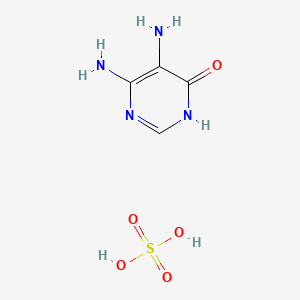

4,5-Diamino-6-hydroxypyrimidine sulfate

Description

BenchChem offers high-quality 4,5-Diamino-6-hydroxypyrimidine sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Diamino-6-hydroxypyrimidine sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-diamino-1H-pyrimidin-6-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.H2O4S/c5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUAZAWBPBKNBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068758 | |

| Record name | 5,6-Diamino-4(1H)-pyrimidinone sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52502-66-6 | |

| Record name | 4(3H)-Pyrimidinone, 5,6-diamino-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52502-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone, 5,6-diamino-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052502666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Pyrimidinone, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,6-Diamino-4(1H)-pyrimidinone sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1H-pyrimidin-5,6-diammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,5-Diamino-6-hydroxypyrimidine Sulfate: A Technical Guide from Guanidine Precursors

This in-depth technical guide provides a comprehensive overview of the synthesis of 4,5-diamino-6-hydroxypyrimidine sulfate, a pivotal intermediate in the pharmaceutical industry, particularly in the synthesis of purine derivatives such as guanine. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic pathway commencing from guanidine. The guide elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes safety considerations.

Introduction: Significance of 4,5-Diamino-6-hydroxypyrimidine

4,5-Diamino-6-hydroxypyrimidine is a crucial building block in organic synthesis, most notably as a precursor in the Traube purine synthesis for constructing the imidazole ring of purines.[1] Its sulfate salt is often the preferred form for isolation and storage due to its stability. The accessibility of this intermediate from simple and inexpensive starting materials like guanidine makes this synthetic route economically viable for large-scale production.[2] This guide will detail a robust three-step synthesis, beginning with the condensation of guanidine with ethyl cyanoacetate, followed by nitrosation, and culminating in the reduction of the nitroso group to yield the desired product.

The Synthetic Pathway: From Guanidine to 4,5-Diamino-6-hydroxypyrimidine Sulfate

The overall synthetic route is a well-established multi-step process that leverages fundamental reactions in heterocyclic chemistry. The pathway can be summarized as follows:

Caption: Overall synthetic workflow from guanidine nitrate to 4,5-diamino-6-hydroxypyrimidine sulfate.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

The initial step involves a condensation reaction between guanidine nitrate and ethyl cyanoacetate. This reaction is a classic example of the Traube pyrimidine synthesis.[1]

Mechanism: The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide. The base deprotonates the α-carbon of ethyl cyanoacetate, generating a carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of guanidine. A series of intramolecular condensation and cyclization steps ensue, leading to the formation of the stable pyrimidine ring.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 molar equivalent) in absolute ethanol.

-

To the cooled sodium ethoxide solution, add guanidine nitrate (1.0 molar equivalent).

-

Slowly add ethyl cyanoacetate (1.0 molar equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in hot water and acidify with acetic acid to a pH of approximately 5-7.[2]

-

Cool the solution in an ice bath to precipitate the 2,4-diamino-6-hydroxypyrimidine.

-

Collect the precipitate by filtration, wash with cold water and then ethanol, and dry in an oven.

| Parameter | Value | Reference |

| Reactants | Guanidine Nitrate, Ethyl Cyanoacetate, Sodium Ethoxide | [2] |

| Solvent | Ethanol | [2] |

| Temperature | Reflux | [2] |

| Reaction Time | 2-4 hours | [2] |

| Expected Yield | ~95% | [2] |

Characterization of 2,4-Diamino-6-hydroxypyrimidine:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: >300 °C.[3]

-

IR (KBr, cm⁻¹): 3390 (N-H stretch), 1721 (C=O stretch), 1617 (C=C stretch).[2]

-

¹³C NMR (DMSO-d₆, δ): Expected peaks around 165 (C=O), 153 (C-2), 160 (C-4, C-6), 90 (C-5).[4]

Step 2: Synthesis of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

The second step is the nitrosation of the 5-position of the pyrimidine ring, which is activated by the two amino groups and the hydroxyl group.

Mechanism: In an acidic medium (typically acetic acid), sodium nitrite is converted to nitrous acid (HNO₂). The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which is a potent electrophile. The electron-rich pyrimidine ring undergoes electrophilic aromatic substitution at the C-5 position to introduce the nitroso group.

Experimental Protocol:

-

Suspend 2,4-diamino-6-hydroxypyrimidine (1.0 molar equivalent) in water in a beaker.

-

Add a solution of sodium nitrite (1.1 molar equivalents) in water to the suspension.

-

While stirring vigorously, slowly add glacial acetic acid (as required to maintain an acidic pH). The solution will typically turn a distinct red or rose color.[2]

-

Continue stirring at room temperature for several hours (e.g., 16 hours) to ensure complete reaction.[2]

-

Collect the colored precipitate by filtration, wash thoroughly with water and then ethanol to remove unreacted starting materials and salts.

-

Dry the product, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

| Parameter | Value | Reference |

| Reactants | 2,4-Diamino-6-hydroxypyrimidine, Sodium Nitrite, Acetic Acid | [2] |

| Solvent | Water | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | ~16 hours | [2] |

| Expected Yield | ~80% | [2] |

Characterization of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine:

-

Appearance: Red to reddish-brown solid.[2]

-

Melting Point: >360 °C.[5]

-

IR (KBr, cm⁻¹): 3200 (N-H stretch), 1700 (C=O stretch), 1625 (C=C stretch), ~1300-1500 (N=O stretch).[2][5]

-

¹H NMR (DMSO-d₆, δ): The spectrum will show exchangeable protons for the amino and hydroxyl groups. The absence of a proton at the C-5 position confirms the substitution.[5]

Step 3: Synthesis of 4,5-Diamino-6-hydroxypyrimidine Sulfate

The final step is the reduction of the nitroso group to an amino group, followed by precipitation as the sulfate salt. Several reducing agents can be employed, with sodium dithionite being a common and effective choice.[2] Catalytic hydrogenation over a noble metal catalyst is another viable method.

Mechanism (Sodium Dithionite Reduction): The reduction with sodium dithionite is believed to proceed via a single-electron transfer mechanism. In an aqueous solution, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons to the nitroso group, leading to its reduction to a hydroxylamine intermediate, which is then further reduced to the amine.[6][7]

Sources

- 1. Traube Purine Synthesis [drugfuture.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4 [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

"chemical properties of 4,5-Diamino-6-hydroxypyrimidine sulfate"

An In-depth Technical Guide to the Chemical Properties of 4,5-Diamino-6-hydroxypyrimidine Sulfate

This guide provides a comprehensive technical overview of 4,5-Diamino-6-hydroxypyrimidine sulfate, a pivotal intermediate in pharmaceutical synthesis and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural characteristics, physicochemical properties, reactivity, and analytical validation, offering field-proven insights into its application and handling.

Molecular Identity and Structural Elucidation

4,5-Diamino-6-hydroxypyrimidine, in its sulfate salt form, is a substituted pyrimidine that serves as a fundamental building block for more complex heterocyclic systems, particularly purines. Understanding its precise structure is critical for predicting its reactivity and behavior in synthetic and biological contexts.

The core structure consists of a pyrimidine ring functionalized with two amino groups (-NH₂) at positions 4 and 5, and a hydroxyl group (-OH) at position 6. The presence of these functional groups imparts a high degree of reactivity and potential for hydrogen bonding. The compound primarily exists in a tautomeric equilibrium, with the keto form, 5,6-Diamino-4(3H)-pyrimidinone, often being the predominant species. The sulfate salt form enhances stability and modifies solubility compared to the free base.

It is crucial to distinguish this compound from structurally related pyrimidines. For instance, 5,6-Diaminouracil (also known as 4,5-Diamino-2,6-dihydroxypyrimidine) contains an additional hydroxyl group at the C2 position.[1][2]

Key Identifiers:

-

Compound Name: 4,5-Diamino-6-hydroxypyrimidine Sulfate

-

Synonyms: 5,6-Diamino-4-pyrimidinol sulfate, 5,6-Diamino-4(1H)-pyrimidinone sulfate, 4,5-diamino-6-hyroxypyrimidinesulfate[3][4]

-

Molecular Formula: C₄H₈N₄O₅S or 2(C₄H₆N₄O)·H₂SO₄ (hemisulfate)[3]

-

Molecular Weight: 224.2 g/mol (for C₄H₈N₄O₅S) or 350.31 g/mol (for the hemisulfate salt)[3]

Caption: Chemical structure of 4,5-Diamino-6-hydroxypyrimidine.

Physicochemical Properties: A Comparative Summary

The physical properties of 4,5-Diamino-6-hydroxypyrimidine sulfate dictate its handling, storage, and application in various solvent systems. Its high melting point is indicative of a stable crystalline lattice reinforced by extensive intermolecular hydrogen bonding contributed by the amino and hydroxyl functionalities.

| Property | Value | Significance & Experimental Insight |

| Appearance | Beige or light yellow to orange crystalline powder[3][6] | The color may indicate the presence of minor oxidized impurities. A consistent color is a primary indicator of batch purity. |

| Melting Point | ~270 °C (with decomposition)[3] | The high decomposition temperature suggests significant thermal stability, suitable for reactions requiring elevated temperatures. |

| Solubility | Very low solubility in water; Soluble in DMSO[7] | Poor aqueous solubility is a critical consideration for reaction setup and purification.[7] DMSO is often the solvent of choice for NMR and reactivity studies. |

| Stability | Stable under normal conditions[8] | The compound is generally stable but should be stored away from strong oxidizing agents to prevent degradation of the amino groups.[8] |

| Storage Condition | Room temperature or 2-8°C[9][10] | Cool and dry storage is recommended to maintain long-term purity and prevent slow degradation. |

Analytical Characterization Workflow

Robust analytical validation is essential to confirm the identity, purity, and structural integrity of 4,5-Diamino-6-hydroxypyrimidine sulfate before its use in sensitive downstream applications. A multi-technique approach is mandated for comprehensive characterization.

Caption: Standard analytical workflow for compound characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural confirmation. Although specific spectral data for the sulfate salt is not readily published, analysis of the free base or related structures allows for predictable assignments.[11][12] The ¹H NMR spectrum would feature distinct signals for the amino protons and the pyrimidine ring proton. ¹³C NMR would confirm the number of unique carbon environments within the heterocyclic ring.[11][12]

-

Infrared (IR) Spectroscopy : FT-IR is used to identify key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the amino groups (typically 3100-3500 cm⁻¹), O-H stretching from the hydroxyl group, and C=N/C=C stretching vibrations characteristic of the pyrimidine ring (1500-1650 cm⁻¹).[13]

-

UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule. Substituted pyrimidines typically exhibit strong absorption in the UV region. A related compound, 2,4,5-triamino-6-hydroxypyrimidine, shows a λmax at 260 nm in 0.1M HCl, which is characteristic of the pyrimidine chromophore.[2] This analysis is valuable for quantitative measurements using techniques like HPLC.

-

Mass Spectrometry (MS) : MS is employed to confirm the molecular weight of the compound and its fragmentation patterns, providing definitive evidence of its molecular formula.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4,5-Diamino-6-hydroxypyrimidine sulfate lies in the reactivity of its diamino functionalities, which makes it an excellent precursor for the construction of fused heterocyclic systems.

-

Primary Reactive Sites : The adjacent amino groups at the C4 and C5 positions are highly nucleophilic. This arrangement is ideal for cyclization reactions with reagents containing two electrophilic centers, forming a five-membered imidazole ring fused to the pyrimidine core. This is the classical Traube purine synthesis.

-

Application in Purine Synthesis : It is a key intermediate in the synthesis of purine derivatives, such as guanine.[13] The reaction with a one-carbon synthon like formamide or formic acid leads to ring closure, yielding the purine scaffold.[13] This pathway is fundamental in the production of antiviral drugs like ganciclovir, where guanine is a necessary starting material.[13]

-

Stability and Incompatibilities : The compound is stable under standard laboratory conditions but is incompatible with strong oxidizing agents, which can lead to the degradation of the electron-rich pyrimidine ring and its amino substituents.[8]

Established Synthetic and Purification Protocols

The synthesis of 4,5-Diamino-6-hydroxypyrimidine sulfate is a well-established multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

General Synthesis Workflow

A common industrial method involves the reduction of a nitroso-pyrimidine intermediate. This approach is favored for its efficiency and scalability.

Caption: General workflow for the synthesis of pyrimidine sulfate.

Step-by-Step Protocol Outline

-

Nitrosation : The starting material, a diaminohydroxypyrimidine, is treated with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to introduce a nitroso (-NO) group at the electron-rich C5 position.[13][14]

-

Reduction of the Nitroso Group : The intermediate 5-nitroso-pyrimidine is reduced to a primary amine. This is the most critical step.

-

Causality : Catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) is a clean and efficient method.[13][15] Alternatively, chemical reducing agents like sodium dithionite can be used.[13] The choice of method impacts purity, cost, and waste generation. Catalytic methods are often preferred in green chemistry applications.[15]

-

-

Acidification and Isolation : The resulting triamino-pyrimidine free base is treated with sulfuric acid. The sulfate salt, being poorly soluble in the reaction medium, precipitates and can be isolated by filtration.[15] This precipitation serves as an effective initial purification step.

Self-Validating Purification Protocol

Due to the compound's very low solubility in water, a specialized purification strategy is often employed.[7]

-

Conversion to a Soluble Salt : The crude, insoluble sulfate salt is converted to its hydrochloride salt by treatment with hydrochloric acid. The hydrochloride form typically has greater aqueous solubility.[2]

-

Recrystallization : The more soluble hydrochloride salt is then recrystallized from water, leaving many impurities behind in the mother liquor. The purity of the recrystallized material can be validated at this stage by HPLC.

-

Re-precipitation of Sulfate : The purified hydrochloride salt is redissolved in hot water, and a stoichiometric amount of sulfuric acid is added. The highly pure 4,5-Diamino-6-hydroxypyrimidine sulfate precipitates from the solution upon cooling.

-

Final Wash and Dry : The precipitate is washed with water and ethanol to remove residual acid and solvent, then dried under vacuum.

This protocol is self-validating because the transitions between salt forms, driven by solubility differences, provide a powerful mechanism for purification.

Applications in Drug Discovery and Development

4,5-Diamino-6-hydroxypyrimidine sulfate is not typically an active pharmaceutical ingredient (API) itself but is a versatile intermediate with broad applications.[6]

-

Antiviral Agents : It is a crucial precursor for nucleoside analogs used to treat viral infections, most notably in the synthesis of guanine, a building block for drugs like ganciclovir.[6][13][16]

-

Oncology : The pyrimidine and purine scaffolds derived from this intermediate are central to the development of anti-cancer agents that interfere with nucleic acid metabolism.[6][16]

-

Biochemical Probes : In biochemical research, it is used to synthesize enzyme inhibitors and to study metabolic pathways involving nucleic acids.[6][16]

-

Other Industrial Uses : The compound also finds application in the formulation of agricultural chemicals like herbicides and fungicides and in the development of diagnostic reagents.[6]

Safety and Handling

As a laboratory chemical, 4,5-Diamino-6-hydroxypyrimidine sulfate requires adherence to standard safety protocols.

-

Hazard Identification : It is classified as a hazardous chemical that can cause skin and serious eye irritation, and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

-

Handling : Avoid contact with skin and eyes and prevent inhalation of the powder.[3]

-

Incompatibilities : Keep away from strong oxidizing agents.[8]

References

-

LookChem. (n.d.). Cas 52502-66-6, 4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE. Retrieved from [Link]

-

Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved from [Link]

-

Chemsrc. (n.d.). 4,5-diamino-6-hydroxypyrimidine sulfate | CAS#:52502-66-6. Retrieved from [Link]

-

Beroe Inc. (2025). 4,5-diamino-6-hydroxypyrimidine sulfate (CAS 52502-66-6) Market Research Report 2025. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.

-

Google Patents. (n.d.). UNITED STATES PATENT OFFICE. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4, 5-Diamino-6-hydroxypyrimidine hemisulfate salt, min 98%, 1 gram. Retrieved from [Link]

-

ChemWhat. (n.d.). 4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE CAS#: 52502-66-6. Retrieved from [Link]

- Google Patents. (n.d.). EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

-

PubMed. (2007). UV/vis, 1H, and 13C NMR spectroscopic studies to determine mangiferin pKa values. Retrieved from [Link]

-

PubMed. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2018). 2,4-Diamino-6-Hydroxypyrimidine Based Poly(azomethine-Urethane): Synthesis and Application as a Fluorescent Probe for Detection of Cu2+ in Aqueous Solution. Retrieved from [Link]

-

PubMed. (2015). Spectroscopic (FT-IR, FT-Raman and UV-Visible) investigations, NMR chemical shielding anisotropy (CSA) parameters of 2,6-Diamino-4-chloropyrimidine for dye sensitized solar cells using density functional theory. Retrieved from [Link]

-

ResearchGate. (2018). Vibrational (FT-IR and FT-Raman), electronic (UV-Vis), NMR (H-1 and C-13) spectra and reactivity analyses of 4,5-dimethyl-o-phenylenediamine. Retrieved from [Link]

Sources

- 1. CAS 32014-70-3: 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, … [cymitquimica.com]

- 2. 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE SULFATE | 32014-70-3 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE | VSNCHEM [vsnchem.com]

- 5. 4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE | 52502-66-6 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. 4,5-diamino-6-hydroxypyrimidine sulfate | CAS#:52502-66-6 | Chemsrc [chemsrc.com]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. tsijournals.com [tsijournals.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]

- 16. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 4,5-Diamino-6-hydroxypyrimidine Sulfate: Properties, Synthesis, and Applications

This guide provides an in-depth exploration of 4,5-Diamino-6-hydroxypyrimidine sulfate, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer a synthesized understanding of the compound's chemical identity, synthesis, core applications, and safe handling protocols. We will delve into the causality behind experimental choices and provide validated methodologies to empower your research and development endeavors.

Part 1: Chemical Identity and Physicochemical Properties

4,5-Diamino-6-hydroxypyrimidine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, most notably purine analogs.[1][2] Its sulfate salt form is often preferred for its improved stability and handling characteristics. However, careful attention must be paid to its specific salt stoichiometry, as multiple forms are commercially available and referenced in the literature.

Nomenclature, Stoichiometry, and CAS Registry Numbers

The nomenclature surrounding this compound can be complex due to tautomerism (keto-enol) and the formation of different sulfate salts. The pyrimidine base (CAS: 1672-50-0) can exist as 4,5-diamino-6-hydroxypyrimidine or its tautomer, 5,6-diamino-4(1H)-pyrimidinone.[1][3] When reacted with sulfuric acid, it can form salts of varying stoichiometry, such as a hemisulfate or a monosulfate. This distinction is critical as it affects the molecular weight, purity calculations, and molar amounts used in subsequent reactions.

| Compound Name | Common Synonyms | Stoichiometry | Molecular Formula | CAS Number |

| 4,5-Diamino-6-hydroxypyrimidine | 5,6-Diamino-4-pyrimidinol; 5,6-Diamino-4(1H)-pyrimidinone | Free Base | C₄H₆N₄O | 1672-50-0[1][4] |

| 4,5-Diamino-6-hydroxypyrimidine Sulfate | 5,6-Diamino-4-pyrimidinol sulfate | 1:1 Salt | C₄H₆N₄O·H₂SO₄ | 52502-66-6[5][6] |

| 4,5-Diamino-6-hydroxypyrimidine Hemisulfate | - | 2:1 Salt | (C₄H₆N₄O)₂·H₂SO₄ | 102783-18-6[7][8] |

Chemical Structure

The core structure consists of a pyrimidine ring substituted with two amino groups at positions 4 and 5, and a hydroxyl group at position 6. In the presence of sulfuric acid, the basic nitrogen atoms of the pyrimidine ring are protonated, forming an ionic bond with the sulfate anion.

Figure 1. Ionic structure of 4,5-Diamino-6-hydroxypyrimidine Sulfate.

Figure 1. Ionic structure of 4,5-Diamino-6-hydroxypyrimidine Sulfate.

Physicochemical Properties

The properties of the sulfate salt make it a stable, solid material suitable for storage and use in various synthetic protocols.

| Property | Value | Source(s) |

| Molecular Weight | 224.20 g/mol (Sulfate); 350.31 g/mol (Hemisulfate) | [5][7] |

| Appearance | Beige to light yellow crystalline powder | [1][6] |

| Melting Point | ~270 °C (with decomposition) | [6][7] |

| Solubility (Free Base) | Very slightly soluble in water; slightly soluble in DMSO and aqueous base | [3] |

| SMILES | OS(=O)(O)=O.NC1=C(N)C(=O)N=CN1 | [5] |

Part 2: Synthesis and Manufacturing Insights

The synthesis of 4,5-diamino-6-hydroxypyrimidine and its subsequent conversion to the sulfate salt is a multi-step process. Understanding this pathway is crucial for sourcing high-purity material and for troubleshooting potential downstream synthetic challenges. The most common and economically viable route begins with the condensation of guanidine with an activated acetic acid derivative.

Synthetic Pathway Overview

The synthesis can be logically broken down into four primary stages:

-

Ring Formation: Construction of the core 2,4-diamino-6-hydroxypyrimidine ring via cyclocondensation.

-

Nitrosation: Introduction of a nitroso group at the 5-position, which is a key step for installing the second amino group.

-

Reduction: Conversion of the nitroso group to an amino group to yield the target tri-substituted pyrimidine.

-

Salt Formation: Precipitation of the final product as a stable sulfate salt.

Experimental Protocol: Synthesis and Purification

The following protocols are derived from established literature procedures and represent a reliable method for laboratory-scale synthesis.[9][10]

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Parent Compound)

-

Rationale: This reaction is a classic Traube purine synthesis variant. A strong base like sodium ethoxide is used to deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbon of guanidine, initiating the cyclization.

-

Step 1: Prepare Sodium Ethoxide Solution. In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). Caution: This is a highly exothermic reaction.

-

Step 2: Form Guanidine Free Base. In a separate flask, prepare a solution of guanidine hydrochloride or nitrate (1.02 eq) in ethanol. Add this to a second equivalent of freshly prepared sodium ethoxide solution to precipitate sodium chloride/nitrate and liberate the guanidine free base.

-

Step 3: Prepare Enolate. To the first sodium ethoxide solution, slowly add ethyl cyanoacetate (1.0 eq) while cooling the flask.

-

Step 4: Cyclocondensation. Filter the guanidine free base solution to remove the salt precipitate and add the clear filtrate to the ethyl sodiocyanoacetate solution. Heat the mixture under reflux for 2-4 hours.

-

Step 5: Isolation. Evaporate the solvent under reduced pressure. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid to a pH of ~5-7.[9] The product will precipitate upon cooling.

-

Step 6: Purification. Filter the crude product, wash with cold water and ethanol, and dry under vacuum. The product is typically a white to off-white solid.[11]

Protocol 2: Conversion to 4,5-Diamino-6-hydroxypyrimidine Sulfate

-

Rationale: The electron-rich pyrimidine ring is readily attacked by the electrophilic nitrosonium ion (NO⁺) generated in situ from sodium nitrite and acid. The subsequent reduction is a standard conversion of a nitroso group to an amine. Sodium dithionite is a common and effective reducing agent for this transformation. Finally, adding sulfuric acid protonates the basic pyrimidine, allowing it to precipitate as the less soluble sulfate salt.

-

Step 1: Nitrosation. Suspend 2,4-diamino-6-hydroxypyrimidine (1.0 eq) in water at room temperature. Add a solution of sodium nitrite (1.05 eq) in water. While stirring vigorously, slowly add glacial acetic acid dropwise. The solution will typically turn a deep red or orange color. Continue stirring for several hours to ensure complete reaction.[9]

-

Step 2: Reduction. Filter the 5-nitroso intermediate and wash it. Resuspend the intermediate in hot water (~80-90 °C). Add sodium dithionite (2.0-3.0 eq) portion-wise, maintaining the temperature. The color of the suspension will lighten significantly as the reduction proceeds.[9]

-

Step 3: Salt Formation and Isolation. After the reduction is complete, cool the reaction mixture. Slowly add a calculated amount of dilute sulfuric acid. The 4,5-diamino-6-hydroxypyrimidine sulfate will precipitate out of the solution.

-

Step 4: Purification. Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash thoroughly with cold water and then ethanol to remove residual acid and organic impurities, and dry under vacuum at an elevated temperature (e.g., 80 °C).[9]

Analytical Quality Control

To ensure the suitability of the synthesized material for downstream applications, a panel of analytical tests is essential.

| Technique | Purpose |

| HPLC | To determine purity (area %) and identify any impurities.[1][12] |

| NMR (¹H, ¹³C) | To confirm the chemical structure and absence of structural isomers.[12] |

| Nonaqueous Titration | To determine the assay or potency of the material.[12] |

| FT-IR | To confirm the presence of key functional groups (N-H, C=O, S=O). |

| Melting Point | As a general indicator of purity. |

Part 3: Core Applications in Research and Development

The unique arrangement of functional groups on 4,5-diamino-6-hydroxypyrimidine makes it an exceptionally versatile precursor, particularly for constructing fused heterocyclic systems like purines.

Pivotal Role in Purine Analog Synthesis

The adjacent amino groups at the C4 and C5 positions are perfectly positioned to react with a one-carbon electrophile (e.g., formic acid, formamide, or a trialkyl orthoformate) to close the five-membered imidazole ring, thus forming the purine scaffold. This is the foundational reaction for creating a vast number of therapeutic agents.

Case Study 1: Antiviral Drug Synthesis (e.g., Ganciclovir Precursors) Guanine is the central building block for acyclic nucleoside phosphonates like ganciclovir, a critical drug for treating cytomegalovirus (CMV) infections.[9] The industrial-scale synthesis of guanine often relies on 4,5-diamino-6-hydroxypyrimidine (or its triamino equivalent). The pyrimidine intermediate is heated with formamide, which serves as both the C1 source and the solvent, to efficiently form the guanine ring system.[9] This highlights the compound's role as a cost-effective and reliable starting material for complex antiviral APIs.

Case Study 2: Anticancer and Immunomodulatory Agents Many modern therapeutics, including kinase inhibitors and immunomodulators, are based on the purine scaffold. 6-Mercaptopurine and its prodrug azathioprine, used in treating leukemia and autoimmune diseases, are classic examples derived from purine synthesis pathways that can originate from this pyrimidine intermediate.[2] More recent drug discovery efforts have utilized this core to build novel inhibitors targeting enzymes crucial for cancer cell proliferation.[13][14]

Application in Biochemical Research Beyond synthesis, related diaminopyrimidines are used as tools to probe biological pathways. For instance, 2,4-diamino-6-hydroxypyrimidine is a known inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[15] BH4 is an essential cofactor for nitric oxide synthases (NOS). By using this inhibitor, researchers can study the downstream effects of BH4 depletion and the role of the NOS pathway in various physiological and pathological states, such as inflammation and vascular function.[15]

Part 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound. The information below is a summary of best practices derived from available Safety Data Sheets (SDS).

Hazard Identification

While this specific sulfate salt may lack extensive toxicological data, related pyrimidines are classified with the following hazards. Users should handle the compound with the assumption that it presents similar risks.

-

GHS Pictogram: *

-

Signal Word: Warning[12]

-

Hazard Statements:

Exposure Control and Personal Protection

A multi-layered approach to personal protection is recommended to minimize exposure.

| Protection Type | Specification | Rationale |

| Ventilation | Work in a certified chemical fume hood. | To prevent inhalation of the fine powder.[17] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | To prevent eye contact and serious irritation.[16] |

| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. | To prevent skin contact and irritation.[16][17] |

| Respiratory Protection | Use a NIOSH-approved respirator if dust is generated outside a fume hood. | As a secondary control to prevent inhalation.[17] |

Handling and Storage Protocols

-

Handling: Avoid generating dust.[18] Use spark-proof tools and ensure adequate grounding if working with large quantities. Wash hands thoroughly after handling.[16] An eyewash station and safety shower should be readily accessible.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[17] Some suppliers recommend storage under an inert gas (e.g., Argon) to protect against potential air sensitivity.[3] Keep away from strong oxidizing agents and incompatible materials.

Conclusion

4,5-Diamino-6-hydroxypyrimidine sulfate is more than a mere catalog chemical; it is a foundational component in the development of life-saving therapeutics. Its well-defined synthetic pathway and versatile reactivity make it an invaluable precursor for constructing purine-based drugs targeting viral diseases, cancer, and immune disorders. By understanding its chemical properties, synthesis, and handling requirements, researchers and drug development professionals can effectively and safely leverage this potent intermediate to advance the frontiers of medicine.

References

-

VSNCHEM. (n.d.). 4,5-diamino-6-hydroxypyrimidine sulfate. VSNCHEM.

-

LookChem. (n.d.). Cas 52502-66-6, 4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE. LookChem.

-

Chem-Impex. (n.d.). 4,5-Diamino-6-hydroxypyrimidine. Chem-Impex International.

-

Sigma-Aldrich. (n.d.). 4,5-Diamino-6-hydroxypyrimidine hemisulfate salt. MilliporeSigma.

-

Chemsrc. (n.d.). 4,5-diamino-6-hydroxypyrimidine sulfate | CAS#:52502-66-6. Chemsrc.

-

CP Lab Safety. (n.d.). 4, 5-Diamino-6-hydroxypyrimidine hemisulfate salt, min 98%. CP Lab Safety.

-

TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Amino-4,6-dimethoxypyrimidine. TCI Chemicals.

-

Sigma-Aldrich. (2021). SAFETY DATA SHEET. MilliporeSigma.

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Diamino-6-hydroxypyrimidine. Fisher Scientific.

-

Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 2 4-Diamino-6-Hydroxypyrimidine Sulfate. Pfaltz & Bauer.

- Organization. (2025). Optimizing Drug Synthesis: The Role of High-Purity 4,5-Diamino-6-Hydroxy-2-Mercapto-Pyrimidine. [Source URL not fully provided, content used for conceptual understanding].

-

Cayman Chemical. (2025). Safety Data Sheet: 2,4-Diamino-6-hydroxypyrimidine. Cayman Chemical.

-

ChemicalBook. (n.d.). 4,5-Diamino-6-hydroxypyrimidine | 1672-50-0. ChemicalBook.

-

LookChem. (n.d.). Cas 1672-50-0, 4,5-Diamino-6-hydroxypyrimidine. LookChem.

-

Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals.

-

ChemicalBook. (n.d.). 2,4-Diamino-6-hydroxypyrimidine synthesis. ChemicalBook.

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses.

-

Google Patents. (n.d.). Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. Google Patents.

-

PubChem. (n.d.). 4,5-Diaminohypoxanthine. National Center for Biotechnology Information.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). 4,5-Diamino-6-hydroxypyrimidine. TCI Chemicals.

-

Gesynta. (n.d.). 2,4-Diamino-6-hydroxypyrimidine: A Versatile Compound with Diverse Applications. Gesynta Pharma AB.

-

MedChemExpress. (n.d.). 2,4-Diamino-6-hydroxypyrimidine. MedChemExpress.

-

Wang, Z., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2977.

-

Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 12(4), 149.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. 4,5-Diamino-6-hydroxypyrimidine | 1672-50-0 [chemicalbook.com]

- 5. 4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE | VSNCHEM [vsnchem.com]

- 6. lookchem.com [lookchem.com]

- 7. 4,5-Diamino-6-hydroxypyrimidine 102783-18-6 [sigmaaldrich.com]

- 8. calpaclab.com [calpaclab.com]

- 9. tsijournals.com [tsijournals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. 4,5-Diamino-6-hydroxypyrimidine | 1672-50-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. pfaltzandbauer.com [pfaltzandbauer.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

An In-Depth Technical Guide to the Solubility of 4,5-Diamino-6-hydroxypyrimidine Sulfate

4,5-Diamino-6-hydroxypyrimidine and its salt forms, such as the sulfate, are heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development. They serve as crucial building blocks and key intermediates in the synthesis of a variety of biologically active molecules, including antivirals and anti-cancer agents.[1][2] The successful progression of such compounds from laboratory synthesis to viable therapeutic agents or chemical products hinges on a thorough understanding of their physicochemical properties, chief among them being solubility.

Solubility, the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is not merely a physical constant but a critical determinant of a compound's utility. In drug development, aqueous solubility directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[3][4] For synthetic chemists, solvent selection based on solubility is fundamental to reaction efficiency, purification, and crystallization processes.

This guide provides a comprehensive examination of the solubility of 4,5-diamino-6-hydroxypyrimidine sulfate. Moving beyond a simple tabulation of data, we will explore the underlying chemical principles that govern its solubility, detail the factors that influence it, and present robust, field-proven methodologies for its accurate determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Physicochemical Profile: The Molecular Basis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 4,5-diamino-6-hydroxypyrimidine sulfate, several key characteristics dictate its interaction with different solvents.

The molecule possesses multiple polar functional groups—two amino (-NH₂) groups and a hydroxyl (-OH) group—attached to a pyrimidine ring. These groups are capable of acting as both hydrogen bond donors and acceptors, suggesting a potential for favorable interactions with polar solvents, particularly water. However, the planar, aromatic-like pyrimidine ring contributes a degree of hydrophobicity. The presence of the sulfate counter-ion signifies that this compound is a salt, which dramatically influences its behavior in aqueous media, especially as a function of pH.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈N₄O₅S | [5][6] |

| Molecular Weight | 224.2 g/mol | [6][7] |

| Appearance | Beige to light yellow/brown crystalline powder | [1][7][8] |

| Melting Point | ~270 °C (with decomposition) | [5][7][9] |

| LogP (predicted) | 0.93700 | [5] |

| pKa (predicted for free base) | 9.92 ± 0.50 | [1] |

-

Causality: The high melting point suggests a stable crystalline lattice with strong intermolecular forces that must be overcome for dissolution to occur.[9] The positive LogP value, while modest, indicates some lipophilic character, but the dominant features are the polar groups. The predicted pKa of the free base is in the basic range, confirming the amine functionalities are primary sites for protonation, a key factor in its pH-dependent solubility.[1]

The Theoretical Framework: Why and How Dissolution Occurs

Dissolution is a thermodynamic process governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Key Principles:

-

"Like Dissolves Like": Polar solutes, like our subject compound, tend to dissolve in polar solvents (e.g., water, methanol) where strong dipole-dipole or hydrogen bonding interactions can be formed. Nonpolar solutes dissolve in nonpolar solvents driven by weaker van der Waals forces.

-

Influence of Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[10][11][12] This provides a practical means to increase the amount of dissolved compound, although the stability of the compound at higher temperatures must be considered.

-

pH and Ionization: This is arguably the most critical factor for 4,5-diamino-6-hydroxypyrimidine sulfate. As a salt of a weak base, its aqueous solubility is profoundly dependent on the pH of the medium.[4][13] At acidic pH, the amino groups become protonated, forming positively charged species (R-NH₃⁺). This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility. Conversely, as the pH increases towards and beyond the pKa of the conjugate acid, the compound deprotonates to the less soluble free base form.

The following diagram illustrates the pH-dependent equilibrium of the molecule in an aqueous solution.

Caption: pH-dependent equilibrium of 4,5-diamino-6-hydroxypyrimidine.

Solubility Profile in Various Solvents

Direct quantitative solubility data for 4,5-diamino-6-hydroxypyrimidine sulfate is sparse in publicly available literature. However, by synthesizing information on the free base and closely related pyrimidine derivatives, a reliable solubility profile can be constructed.

Aqueous Systems:

The free base, 4,5-diamino-6-hydroxypyrimidine, is described as having "very slight" solubility in water.[1] The sulfate salt form is expected to exhibit greater aqueous solubility due to its ionic nature. A structurally similar compound, 2,4,5-triamino-6-hydroxypyrimidine sulfate, has a reported aqueous solubility of approximately 2 g/L, though other sources describe its solubility as "very low."[14] This suggests that while the sulfate salt improves water solubility compared to the free base, it remains a sparingly soluble compound in neutral water. Its solubility is expected to increase significantly in acidic buffer systems (pH 1-4) due to the protonation of the amino groups.

Organic Solvents:

Pyrimidine derivatives often show enhanced solubility in polar organic solvents.[15] Data for related compounds provide strong guidance:

-

DMSO and DMF: 2,4-Diamino-6-hydroxypyrimidine is readily soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with solubilities around 14.6 mg/mL and 14.4 mg/mL, respectively.[16] These polar aprotic solvents are excellent choices for preparing stock solutions.

-

Alcohols: Solubility in alcohols like ethanol is significantly lower. For 2,4-diamino-6-hydroxypyrimidine, it is approximately 50 µg/mL.[16] Studies on other pyrimidines confirm that solubility in methanol is generally better than in less polar solvents but often lower than in DMF.[12]

The following table summarizes the expected solubility behavior.

| Solvent | Type | Expected Solubility | Rationale / Supporting Data |

| Water (neutral) | Polar Protic | Sparingly Soluble | Free base is "very slightly" soluble.[1] Similar sulfate salts have low g/L solubility.[14] |

| Acidic Buffer (e.g., pH 2) | Aqueous | Moderately Soluble | Protonation of amino groups increases polarity and interaction with water.[4] |

| Basic Buffer (e.g., pH 9) | Aqueous | Slightly Soluble | Conversion to the less soluble free base, though the hydroxyl group may ionize.[1] |

| DMSO | Polar Aprotic | Soluble | Related compounds show high solubility (~14.6 mg/mL).[16] |

| DMF | Polar Aprotic | Soluble | Related compounds show high solubility (~14.4 mg/mL).[16] General studies show good solubility for pyrimidines.[12] |

| Methanol / Ethanol | Polar Protic | Slightly to Sparingly Soluble | Related compounds show very low solubility in ethanol (~50 µg/mL).[16] |

| Acetonitrile | Polar Aprotic | Sparingly to Poorly Soluble | Less polar than DMSO/DMF, less effective at solvating the ionic salt. |

| Tetrahydrofuran (THF) | Nonpolar Ether | Poorly Soluble / Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the solute's lattice energy. |

Gold-Standard Methodology: Determining Equilibrium Solubility

Accurate and reproducible solubility data is foundational. The shake-flask method is the universally accepted gold-standard technique for determining thermodynamic or equilibrium solubility.[13][17] It is a self-validating system because the continued presence of solid material at the end of the experiment confirms that equilibrium with a saturated solution has been achieved.

Detailed Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of 4,5-diamino-6-hydroxypyrimidine sulfate to a known volume of the selected solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 M HCl) in a sealed, inert container (e.g., glass vial).

-

Expert Insight: "Excess" is critical. A good starting point is 5-10 mg of solid per mL of solvent to ensure undissolved solid remains visible.

-

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration period must be sufficient to reach a steady state; 24 to 72 hours is typical.[13]

-

Trustworthiness: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer changes.

-

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Expert Insight: Avoid temperature fluctuations during this step, as it could cause precipitation or further dissolution. Pre-conditioning all equipment to the equilibration temperature is best practice.

-

-

Sample Preparation: Carefully aspirate a precise volume of the clear supernatant. Dilute the sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

-

Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. The result is typically reported in mg/mL or µg/mL.

The workflow for this protocol is visualized below.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Conclusion: A Practical Summary for the Bench Scientist

The solubility of 4,5-diamino-6-hydroxypyrimidine sulfate is a nuanced characteristic governed by its polar functional groups, crystalline structure, and, most importantly, its nature as the salt of a weak base.

-

For Aqueous Applications: Expect sparing solubility in neutral water, which can be significantly enhanced under acidic conditions (pH < 4). This pH-dependent behavior is critical for designing dissolution media for biological assays or formulation development.

-

For Organic Synthesis and Stock Solutions: Polar aprotic solvents are the solvents of choice. DMSO and DMF will readily dissolve the compound, making them ideal for creating concentrated stock solutions for screening or reaction setups.[16] Alcohols like methanol and ethanol are poor solvents for this compound.

-

For Accurate Measurement: The shake-flask method is the definitive technique for obtaining reliable equilibrium solubility data.[13][17] Careful control over temperature, equilibration time, and phase separation is paramount to ensure the integrity of the results.

By understanding these principles and applying rigorous experimental techniques, researchers can effectively manage and manipulate the solubility of 4,5-diamino-6-hydroxypyrimidine sulfate to advance their scientific and developmental objectives.

References

- Solubility of Things. (n.d.). Pyrimidine.

- BenchChem. (2025, November). General Experimental Protocol for Determining Solubility.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2025, August 6). ResearchGate.

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- 4,5-diamino-6-hydroxypyrimidine sulfate | CAS#:52502-66-6. (2025, August 25). Chemsrc.

- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). NIH.

- Cas 1672-50-0,4,5-Diamino-6-hydroxypyrimidine. (n.d.). lookchem.

- vp50157 4,5-diamino-6-hydroxypyrimidine sulfate. (n.d.). VSNCHEM.

- 4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE | 52502-66-6. (2024, December 18). ChemicalBook.

- PRODUCT INFORM

- 4,5-Diamino-6-hydroxypyrimidine hemisulfate salt. (n.d.). Sigma-Aldrich.

- 2,4,5-Triamino-6-hydroxypyrimidine sulfate for synthesis 39267-74-8. (n.d.). Sigma-Aldrich.

- 4,5-Diamino-6-hydroxypyrimidine. (n.d.). Chem-Impex.

- 4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE CAS#: 52502-66-6. (n.d.). ChemWhat.

- Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. (n.d.).

- 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3. (2025, July 14). ChemicalBook.

- Cas 52502-66-6,4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE. (n.d.). lookchem.

- SAFETY D

- 4,5-Diamino-6-hydroxypyrimidine hemisulfate salt. (n.d.). Sigma-Aldrich.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. 4,5-diamino-6-hydroxypyrimidine sulfate | CAS#:52502-66-6 | Chemsrc [chemsrc.com]

- 6. chemwhat.com [chemwhat.com]

- 7. lookchem.com [lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. 4,5-ジアミノ-6-ヒドロキシピリミジン ヘミ硫酸塩 | Sigma-Aldrich [sigmaaldrich.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]

- 15. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Utilization of 4,5-Diamino-6-hydroxypyrimidine Sulfate in Purine Synthesis

This guide provides an in-depth exploration of 4,5-diamino-6-hydroxypyrimidine sulfate as a pivotal precursor in the synthesis of purines, a class of heterocyclic aromatic compounds fundamental to numerous biological processes and the development of therapeutic agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the synthetic applications of this versatile pyrimidine derivative.

Introduction: The Significance of Purine Scaffolds and their Synthetic Precursors

The purine ring system, a fusion of pyrimidine and imidazole rings, is a ubiquitous motif in nature.[1][2] Purine derivatives are integral components of nucleic acids (adenine and guanine), coenzymes (e.g., ATP, GTP, NAD), and signaling molecules.[3][4] Consequently, the synthesis of purine analogs has been a cornerstone of medicinal chemistry, leading to the development of a wide array of drugs with antiviral, anticancer, and immunosuppressive properties.[5][6][7][8][9]

The strategic construction of the purine core often relies on the selection of an appropriate pyrimidine precursor. Among these, 4,5-diamino-6-hydroxypyrimidine and its sulfate salt have emerged as highly valuable starting materials. This guide will focus on the properties, reaction mechanisms, and detailed protocols associated with the use of 4,5-diamino-6-hydroxypyrimidine sulfate in the renowned Traube purine synthesis.

Physicochemical Properties of 4,5-Diamino-6-hydroxypyrimidine Sulfate

A thorough understanding of the physical and chemical characteristics of the precursor is paramount for successful and reproducible synthetic outcomes. 4,5-Diamino-6-hydroxypyrimidine sulfate is typically a beige, fine crystalline powder.[10] Key properties are summarized in the table below:

| Property | Value | Reference |

| CAS Number | 52502-66-6 | [10][11][12] |

| Molecular Formula | C₈H₁₂N₈O₂ · H₂SO₄ | |

| Molecular Weight | 350.31 g/mol | |

| Melting Point | 270 °C (decomposes) | [10] |

| Appearance | Beige fine crystalline powder | [10] |

| Synonyms | 5,6-Diamino-4-pyrimidinone hemisulfate salt, 5,6-Diamino-4-pyrimidinol hemisulfate salt | [13] |

The Traube Purine Synthesis: A Classic and Versatile Approach

The Traube purine synthesis, first reported in 1900, remains a cornerstone for the construction of the purine ring system.[14][15] The general principle involves the reaction of a 4,5-diaminopyrimidine with a one-carbon source, which serves to form the imidazole portion of the fused ring system.[2][16][17]

General Workflow of the Traube Synthesis

The synthesis of a purine, such as guanine, from 4,5-diamino-6-hydroxypyrimidine sulfate typically follows a well-defined sequence of reactions. The workflow can be visualized as follows:

Caption: General workflow for the synthesis of guanine via the Traube method.

Detailed Experimental Protocol for Guanine Synthesis

The following protocol is a synthesized representation of established procedures for the synthesis of guanine from 2,4-diamino-6-hydroxypyrimidine, which is the precursor to the sulfate salt.[18][19]

Step 1: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine

-

Principle: Introduction of a nitroso group at the C5 position of the pyrimidine ring is a critical step to enable the subsequent introduction of the second amino group.

-

Procedure:

-

Suspend 2,4-diamino-6-hydroxypyrimidine in water.

-

Add a solution of sodium nitrite in distilled water.

-

While stirring vigorously, slowly add glacial acetic acid dropwise. The solution will typically change color to red.

-

Continue stirring at room temperature for an extended period (e.g., 16 hours) to ensure complete reaction.

-

The resulting precipitate of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine is collected by filtration, washed with water, and dried.

-

Step 2: Reduction of the Nitroso Intermediate

-

Principle: The nitroso group is reduced to an amino group, yielding the key 2,4,5-triamino-6-hydroxypyrimidine intermediate. The use of sodium dithionite is a common and effective method for this transformation.

-

Procedure:

-

Add the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to hot distilled water.

-

To aid in dissolution, add a solution of sodium hydroxide.

-

Gradually add sodium dithionite in portions, maintaining the temperature of the mixture.

-

After the addition is complete, continue heating to ensure complete reduction.

-

The hot mixture is filtered. The filtrate is then cooled, and the precipitated product is collected.

-

To form the sulfate salt, the precipitate is treated with a dilute solution of sulfuric acid and heated.

-

The final product, 2,4,5-triamino-6-hydroxypyrimidine sulfate, is collected by filtration, washed with distilled water and ethanol, and dried.[18]

-

Step 3: Cyclization to Form the Purine Ring

-

Principle: The 4,5-diamino functionalities of the pyrimidine are cyclized with a one-carbon source to form the imidazole ring, completing the purine structure. Formamide is a commonly used reagent that serves as both a solvent and the source of the C8 carbon.

-

Procedure:

-

In a flask equipped with a condenser, place 2,4,5-triamino-6-hydroxypyrimidine sulfate and formamide.

-

Heat the mixture in an oil bath to a temperature of 170-180°C for approximately 2 hours.[18][20] The water formed during the reaction can be removed by distillation.[21][22]

-

Upon cooling, the guanine product will precipitate.

-

The crude guanine can be purified by dissolving it in a sodium hydroxide solution, treating with activated carbon to remove colored impurities, and then re-precipitating by adjusting the pH.[18]

-

Mechanistic Insights into the Traube Synthesis

The Traube synthesis is a robust method, and understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Cyclization

The final cyclization step, which forms the imidazole ring, is a key transformation. While the precise mechanism can vary depending on the one-carbon source used, a general pathway can be illustrated.

Caption: A simplified mechanism for the cyclization step in the Traube purine synthesis.

The reaction is believed to proceed through the initial formylation of the more nucleophilic 5-amino group, followed by a cyclodehydration to yield the purine.[16]

Applications in Drug Discovery and Development

The purine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Purine analogs synthesized from precursors like 4,5-diamino-6-hydroxypyrimidine sulfate have found applications as:

-

Antiviral Agents: A notable example is the synthesis of guanine, which is a precursor for antiviral drugs like acyclovir and ganciclovir.[18][21]

-

Anticancer Agents: 6-Mercaptopurine and thioguanine are purine analogs used in cancer chemotherapy.[5][8]

-

Immunosuppressants: Azathioprine, a prodrug of mercaptopurine, is used to prevent organ transplant rejection and treat autoimmune diseases.[7]

The versatility of the Traube synthesis allows for the introduction of various substituents on the purine ring, enabling the generation of diverse compound libraries for drug discovery programs.

Conclusion

4,5-Diamino-6-hydroxypyrimidine sulfate is a readily accessible and highly effective precursor for the synthesis of a wide range of purine derivatives. The Traube purine synthesis provides a reliable and scalable method for the construction of the purine core, which is of immense importance in the fields of medicinal chemistry and drug development. A thorough understanding of the reaction parameters and underlying mechanisms, as outlined in this guide, is essential for the successful application of this powerful synthetic tool.

References

-

Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Retrieved January 7, 2026, from [Link]

-

Cafferty, B. J., et al. (2016). A Shared Prebiotic Formation of Neopterins and Guanine Nucleosides from Pyrimidine Bases. Angewandte Chemie International Edition, 55(40), 12364-12368. Available at: [Link]

-

Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. Retrieved January 7, 2026, from [Link]

-

Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. Retrieved January 7, 2026, from [Link]

- DE3729471A1 - Process for the preparation of guanine. (1989). Google Patents.

-

TRAUBE PURINE SYNTHESIS.pptx. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

-

Traube purine synthesis. (n.d.). Slideshare. Retrieved January 7, 2026, from [Link]

- CN1966504A - Guanine one-pot synthesis method. (2007). Google Patents.

- US6242599B1 - Process for the preparation of guanine. (2001). Google Patents.

-

General pathway of Traube's method for purine synthesis. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Process for the preparation of guanine. (1999). Justia Patents. Retrieved January 7, 2026, from [Link]

-

Examples of Analogs of Purine used As Chemotherapeutic Agents or drugs. (2024). YouTube. Retrieved January 7, 2026, from [Link]

-

4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE. (n.d.). LookChem. Retrieved January 7, 2026, from [Link]

-

Traube purine synthesis. (2023). Chemistry Online. Retrieved January 7, 2026, from [Link]

-

Traube Purine Synthesis. (n.d.). Merck Index. Retrieved January 7, 2026, from [Link]

-

Synthesis. (n.d.). Thieme Chemistry. Retrieved January 7, 2026, from [Link]

-

Traube Purine Synthesis. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]

-

Purine analogue. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Kenner, G. W., et al. (1943). Experiments on the synthesis of purine nucleosides. Part IV. 4 : 6-Diaminopyrimidine. A new synthesis of pyrimidine derivatives. Journal of the Chemical Society (Resumed), 574-575. Available at: [Link]

-

Nucleotide. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

Purine Analogs. (n.d.). NCBI Bookshelf. Retrieved January 7, 2026, from [Link]

-

Jonak, J. P., et al. (1973). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Medicinal Chemistry, 16(8), 903-908. Available at: [Link]

-

Robak, T., et al. (2005). Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications. Current Cancer Drug Targets, 5(6), 421-444. Available at: [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). MDPI. Retrieved January 7, 2026, from [Link]

-

4,5-diamino-6-hydroxypyrimidine sulfate. (n.d.). Chemsrc. Retrieved January 7, 2026, from [Link]

-

4, 5-Diamino-6-hydroxypyrimidine hemisulfate salt, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 7, 2026, from [Link]

-

Hammarsten, E. (1950). Pyrimidine nucleosides as precursors of pyrimidines in polynucleotides. Journal of Biological Chemistry, 187(1), 241-254. Available at: [Link]

-

Purine and Pyrimidine Metabolism. (1997). Indiana State University. Retrieved January 7, 2026, from [Link]

-

Brown, D. J. (1951). Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Chemical Society (Resumed), 2312-2315. Available at: [Link]

-

2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

-

De Novo Purine Synthesis. (2018). YouTube. Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nucleotide - Wikipedia [en.wikipedia.org]

- 4. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 6. youtube.com [youtube.com]

- 7. Purine analogue - Wikipedia [en.wikipedia.org]

- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. 4,5-DIAMINO-6-HYDROXYPYRIMIDINE SULFATE | 52502-66-6 [chemicalbook.com]

- 12. 4,5-diamino-6-hydroxypyrimidine sulfate | CAS#:52502-66-6 | Chemsrc [chemsrc.com]

- 13. calpaclab.com [calpaclab.com]

- 14. Traube purine synthesis | PPTX [slideshare.net]

- 15. Traube Purine Synthesis [drugfuture.com]

- 16. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. tsijournals.com [tsijournals.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. DE3729471A1 - Process for the preparation of guanine - Google Patents [patents.google.com]

- 21. US6242599B1 - Process for the preparation of guanine - Google Patents [patents.google.com]

- 22. patents.justia.com [patents.justia.com]

"biological significance of diaminopyrimidine derivatives"

An In-Depth Technical Guide to the Biological Significance of Diaminopyrimidine Derivatives

Authored by a Senior Application Scientist

Introduction: The Diaminopyrimidine Core as a Privileged Scaffold in Modern Drug Discovery

The diaminopyrimidine moiety, particularly the 2,4-diaminopyrimidine isomer, represents one of the most versatile and successful "privileged scaffolds" in medicinal chemistry. Its intrinsic ability to form multiple hydrogen bonds, mimicking the purine core of ATP, allows it to effectively anchor within the active sites of a wide array of enzymes.[1] This fundamental bioisosteric relationship has enabled the development of diaminopyrimidine derivatives that exhibit a remarkable breadth of biological activities, ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects.[2][3][4]

Initially rising to prominence as inhibitors of dihydrofolate reductase (DHFR), leading to blockbuster antimicrobial and antimalarial drugs, the scaffold has since been extensively explored as a potent inhibitor of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][5] This guide provides a comprehensive technical overview of the primary mechanisms through which diaminopyrimidine derivatives exert their biological effects, details the experimental workflows used to validate their activity, and explores their expanding therapeutic landscape.

Figure 1: Logical diagram illustrating the major biological target classes of the 2,4-diaminopyrimidine scaffold.

Mechanism 1: Inhibition of Dihydrofolate Reductase (DHFR)

The foundational biological significance of diaminopyrimidines lies in their potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway.[6] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides (like thymidine) and certain amino acids.[7] By blocking this enzyme, diaminopyrimidine derivatives starve cells of these vital building blocks, thereby halting DNA synthesis and cell proliferation.

The selectivity of these inhibitors stems from structural differences in the DHFR enzyme across species.[8] For instance, trimethoprim binds to bacterial DHFR with an affinity several thousand times greater than its affinity for human DHFR, making it an effective and relatively non-toxic antibiotic.[9] Similarly, pyrimethamine shows selectivity for the protozoal enzyme, establishing its use as an antimalarial agent.[9]

Sources

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

The Strategic Role of 4,5-Diamino-6-hydroxypyrimidine Sulfate in Modern Antiviral Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the architecture of therapeutic agents, most notably in the realm of antiviral drug discovery. Its intrinsic ability to mimic endogenous nucleobases allows for the design of potent inhibitors of viral replication. Within this privileged class of heterocycles, 4,5-Diamino-6-hydroxypyrimidine and its sulfate salt emerge as a pivotal starting material and key intermediate. This technical guide provides a comprehensive overview of the strategic importance of 4,5-Diamino-6-hydroxypyrimidine sulfate, detailing its application in the synthesis of high-value antiviral compounds, exploring the mechanistic underpinnings of its derivatives, and providing validated, step-by-step protocols for the evaluation of their antiviral efficacy. This document is intended to serve as a practical resource for researchers, chemists, and virologists dedicated to the development of next-generation antiviral therapies.